molecular formula C17H17F4NO4 B12055222 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B12055222
M. Wt: 375.31 g/mol
InChI Key: OJBHZVGQJBBEDE-UHFFFAOYSA-N
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Description

3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a substituted Meldrum’s acid derivative. This compound is notable for its unique structure, which includes a spirocyclic framework and a perfluoropyridinyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the reaction of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione with pentafluoropyridine . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves the formation of fluoro(hetero)aryl ketene through cycloreversion . This intermediate can then react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar compounds to 3-(Perfluoropyridin-4-yl)-3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione include other substituted Meldrum’s acid derivatives, such as:

The uniqueness of this compound lies in its specific perfluoropyridinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17F4NO4

Molecular Weight

375.31 g/mol

IUPAC Name

3-propyl-3-(2,3,5,6-tetrafluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H17F4NO4/c1-2-6-17(9-10(18)12(20)22-13(21)11(9)19)14(23)25-16(26-15(17)24)7-4-3-5-8-16/h2-8H2,1H3

InChI Key

OJBHZVGQJBBEDE-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=NC(=C3F)F)F)F

Origin of Product

United States

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